molecular formula C34H32Cl2O4 B13841872 (3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)

(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)

Katalognummer: B13841872
Molekulargewicht: 575.5 g/mol
InChI-Schlüssel: CLWZPMAZGCTQOC-ACHIHNKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) is a structurally complex molecule featuring:

  • A 4,4'-dichloro-[1,1'-biphenyl] core, which provides rigidity and electron-withdrawing properties due to chlorine substituents.
  • Methylene bridges connecting the biphenyl core to 4,1-phenylene groups, enhancing steric bulk and stability.
  • Two tetrahydrofuran (THF) rings with S-configuration at the 3,3'-positions, influencing stereoelectronic properties and biological interactions.

However, direct studies on its synthesis, bioactivity, or physical properties are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.

Eigenschaften

Molekularformel

C34H32Cl2O4

Molekulargewicht

575.5 g/mol

IUPAC-Name

(3S)-3-[4-[[2-chloro-5-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]phenyl]methyl]phenoxy]oxolane

InChI

InChI=1S/C34H32Cl2O4/c35-33-11-5-25(19-27(33)17-23-1-7-29(8-2-23)39-31-13-15-37-21-31)26-6-12-34(36)28(20-26)18-24-3-9-30(10-4-24)40-32-14-16-38-22-32/h1-12,19-20,31-32H,13-18,21-22H2/t31-,32-/m0/s1

InChI-Schlüssel

CLWZPMAZGCTQOC-ACHIHNKUSA-N

Isomerische SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)CC5=CC=C(C=C5)O[C@H]6CCOC6)Cl

Kanonische SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)CC5=CC=C(C=C5)OC6CCOC6)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

Raw Materials

The synthesis starts from commercially available or easily synthesized precursors:

  • 4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl derivatives.
  • Methylene bridging agents (e.g., formaldehyde or methylene halides).
  • Phenylene units, often substituted for reactivity.
  • Tetrahydrofuran or protected tetrahydrofuran derivatives for ether formation.

These raw materials are selected for their reactivity and ability to form stable ether linkages under controlled conditions.

Stepwise Synthesis Details

While direct literature on this exact compound’s synthesis is limited, analogous synthetic routes from related biphenyl and ether-linked compounds provide insight:

Formation of the Biphenyl Core
  • The biphenyl core with dichloro substitution is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
  • Typical conditions involve aryl bromides or chlorides reacting with aryl boronic acids or esters in the presence of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.
  • Reactions are conducted in solvents like toluene, 1,4-dioxane, or N,N-dimethylformamide under inert atmosphere (nitrogen or argon) and elevated temperatures (80–130 °C) for 12–48 hours.
Etherification with Tetrahydrofuran
  • Ether linkages to tetrahydrofuran rings are formed via nucleophilic substitution or Williamson ether synthesis.
  • Hydroxyl groups on tetrahydrofuran derivatives react with activated phenylene methylene intermediates.
  • Conditions typically involve base catalysis (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide or tetrahydrofuran itself.
  • Temperature control is crucial to maintain stereochemical integrity at the 3S,3'S positions.

Representative Reaction Conditions and Yields

Step Reaction Conditions Catalyst/Reagents Solvent Temperature Time Yield (%) Notes
Biphenyl Core Formation Pd-catalyzed Suzuki coupling Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 1,4-Dioxane, Toluene, or DMF 80–130 °C 12–48 h 38–91% Inert atmosphere, nitrogen or argon
Methylene Bridging Reaction with formaldehyde or chloromethyl reagents Base or acid catalyst Polar aprotic solvents Room temp to reflux Several hours Variable Controlled to avoid side reactions
Etherification Williamson ether synthesis K2CO3 or other bases DMF or THF Room temp to reflux Several hours Not explicitly reported Stereochemistry control essential

Research Outcomes and Analytical Data

Purity and Structural Confirmation

  • Purification is achieved by silica gel column chromatography and recrystallization.
  • Analytical techniques used include ^1H NMR, ^13C NMR, mass spectrometry (ESI-MS), and IR spectroscopy.
  • For related intermediates, ^1H NMR chemical shifts and coupling constants confirm aromatic and ether linkages, while mass spectrometry confirms molecular weights consistent with the target compound.

Supplier and Availability Data

  • The compound is commercially available from multiple suppliers globally, predominantly in China and the United States, indicating established synthetic routes and demand in pharmaceutical impurity standards.

Summary Table of Preparation Method Insights

Aspect Details
Molecular Formula C34H32Cl2O4
Molecular Weight 575.52148 g/mol
Key Synthetic Steps Biphenyl core formation, methylene bridging, etherification with tetrahydrofuran
Catalysts Used Pd(PPh3)4, Pd(dppf)Cl2
Solvents 1,4-Dioxane, Toluene, DMF, THF
Reaction Atmosphere Inert (N2 or Ar)
Temperature Range Room temperature to 130 °C
Typical Yields 38–91% for intermediates
Purification Silica gel chromatography, recrystallization
Analytical Techniques ^1H NMR, ^13C NMR, ESI-MS, IR

Analyse Chemischer Reaktionen

Types of Reactions

(3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichloro-substituted biphenyl core, using nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, amines in organic solvents like ethanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Impurity Profiling in Drug Development

One of the primary applications of this compound is its role as an impurity standard in the development of Empagliflozin, a medication used for managing type 2 diabetes. Impurities can significantly affect the safety and efficacy of pharmaceutical products; hence, understanding their profiles is crucial.

Case Study: Empagliflozin Development

Empagliflozin has been extensively studied for its ability to lower blood glucose levels through the inhibition of sodium-glucose cotransporter 2 (SGLT2). During its development, various impurities were identified, including (3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) . Analytical methods such as HPLC and mass spectrometry are employed to quantify these impurities to ensure compliance with regulatory standards.

Research on Structure-Activity Relationships (SAR)

The compound's structural characteristics make it a valuable candidate for SAR studies. Researchers can modify specific functional groups to evaluate their effects on biological activity.

Example Findings

Studies have indicated that variations in the dichloro substitution pattern on the biphenyl moiety can influence the compound's interaction with SGLT2 receptors. Such insights are critical for optimizing drug design and enhancing therapeutic efficacy.

Potential Antioxidant Properties

Emerging research suggests that compounds similar to this one may exhibit antioxidant properties. Investigating these characteristics could lead to novel therapeutic applications beyond diabetes management.

Research Insights

Preliminary studies indicate that certain derivatives may scavenge free radicals effectively, which could be beneficial in conditions associated with oxidative stress. Further research is necessary to elucidate these mechanisms and potential applications in neurodegenerative diseases.

Data Tables

TechniquePurpose
HPLCQuantification of impurities
Mass SpectrometryStructural identification
NMR SpectroscopyCharacterization of molecular structure

Wirkmechanismus

The mechanism of action of (3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s biphenyl core and tetrahydrofuran rings enable it to bind to hydrophobic pockets within proteins, potentially inhibiting their activity or altering their function. This can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally related molecules from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Stereochemistry Potential Applications
Target Compound 4,4'-Dichlorobiphenyl Chloro, methylene, phenylene Ether, THF rings (3S,3'S) Enzyme inhibition, materials
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[...] 3,3'-Dichlorobiphenyl Azo, chloro, methoxy Amide, ketone N/A Dyes, pigments
(2R,3S)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-ol Tetrahydrofuran Methoxyphenyl, phenyl Ether, alcohol (2R,3S) Chiral catalysts, drug intermediates
(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-[...] Bibenzo[d][1,3]oxaphosphole tert-Butyl, phenylpropoxy Phosphole, ether (2S,2'S,3S,3'S) Asymmetric catalysis, polymers

Key Findings

Core Structure Variations :

  • The target compound’s dichlorobiphenyl core contrasts with the bibenzooxaphosphole in and the azo-linked biphenyl in . Chlorine atoms enhance electrophilicity and lipophilicity, whereas azo groups (in ) confer chromophoric properties suitable for dyes.

Functional Group Impact :

  • Ether linkages in the target compound and improve solubility in polar solvents compared to the purely aromatic systems in and .
  • The THF rings in the target compound and introduce conformational flexibility and chiral centers, critical for interactions with biological targets (e.g., enzymes).

Stereochemical Influence :

  • The S-configuration at THF positions in the target compound may enhance enantioselectivity in binding, similar to the chiral phosphole in , which is used in asymmetric catalysis.

Material Science Potential: The rigid biphenyl core and ether linkages suggest utility in liquid crystals or polymers, akin to the tert-butyl-substituted phosphole in , which stabilizes porous materials.

Research Implications and Limitations

  • Gaps in Evidence : The provided sources lack explicit data on the target compound’s synthesis, stability, or bioactivity. Comparisons rely on structural analogs, necessitating caution in extrapolating properties.
  • Future Directions :
    • Synthesis : Optimize routes using biphenyl coupling and stereoselective THF ring formation.
    • Bioactivity Screening : Prioritize assays for antioxidant, antimicrobial, or PTP1B inhibition activity, given structural parallels to compounds in .
    • Computational Modeling : Predict binding modes with enzymes (e.g., PTP1B ) to guide medicinal applications.

Biologische Aktivität

The compound (3S,3'S)-3,3'-((((4,4'-dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran), also known as Empagliflozin Impurity 28, is a complex organic molecule with significant potential in pharmacological applications. Its molecular formula is C34H32Cl2O4, and it has a molecular weight of approximately 575.52 g/mol . This article aims to summarize its biological activities based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Dichlorobiphenyl moiety : This part contributes to the compound's lipophilicity and potential bioactivity.
  • Tetrahydrofuran rings : These cyclic ethers are known for their solvent properties and potential interactions with biological systems.
PropertyValue
Molecular FormulaC34H32Cl2O4
Molecular Weight575.52 g/mol
CAS NumberNot specified
SynonymsEmpagliflozin Impurity 28

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to (3S,3'S)-3,3'-dichlorobiphenyl derivatives. For instance, derivatives similar to this compound have been tested against various human cancer cell lines. The evaluation typically involves assessing cell viability using assays such as MTS or IC50 calculations.

Case Study: Cytotoxicity Evaluation

In a study evaluating similar compounds' cytotoxic effects on human cancer cell lines (RKO, A-549, MCF-7, PC-3, HeLa), the most active derivatives demonstrated significant inhibition rates. For example:

  • RKO Cell Line : The most potent derivative achieved an IC50 of approximately 60.70 µM.
  • PC-3 Cell Line : Another derivative showed an IC50 of about 49.79 µM.

These findings suggest that modifications in the structure can enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

The compound's structural characteristics may also endow it with antimicrobial properties. Similar compounds have shown efficacy against various microorganisms through mechanisms such as disrupting cell membranes or inhibiting essential metabolic pathways.

The mechanism by which (3S,3'S)-3,3'-dichlorobiphenyl derivatives exert their biological effects often involves:

  • Cell Cycle Arrest : Many derivatives induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Certain studies indicate that these compounds can trigger apoptosis in sensitive cell lines.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized through in vitro and in vivo studies.

Table 2: Pharmacokinetic Parameters (Hypothetical)

ParameterValue
BioavailabilityTBD
Half-lifeTBD
Volume of DistributionTBD

Q & A

Q. What are the recommended synthetic strategies for preparing this biphenyl-derived ether compound?

The compound’s synthesis involves multi-step coupling reactions. Key steps include:

  • Chlorinated biphenyl core formation : Use Ullmann coupling or Suzuki-Miyaura cross-coupling to assemble the 4,4'-dichloro-[1,1'-biphenyl]-3,3'-diyl backbone. Ensure stoichiometric control of dichlorinated aryl halides and palladium catalysts .
  • Ether linkage installation : Employ nucleophilic substitution (e.g., Williamson ether synthesis) to connect the biphenyl core to tetrahydrofuran moieties. Use KOH/ethanol as a base for deprotonating phenolic intermediates, as demonstrated in analogous chlorophenyl ether syntheses .
  • Stereochemical control : Utilize chiral auxiliaries or enantioselective catalysis to achieve the (3S,3'S) configuration. Monitor optical purity via chiral HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • HPLC with UV/Vis detection : Optimize reverse-phase chromatography (C18 column, methanol/water gradient) to quantify impurities >98% purity, referencing methods for structurally similar halogenated aromatics .
  • NMR spectroscopy : Assign stereochemistry using NOESY/ROESY to confirm spatial proximity of tetrahydrofuran protons. Compare 13C^{13}\text{C} shifts with biphenyl standards .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode) with <5 ppm mass accuracy .

Q. How should researchers evaluate the compound’s stability under laboratory storage conditions?

  • Thermal stability : Conduct accelerated degradation studies (40–60°C for 14 days) and monitor decomposition via HPLC. Store at –18°C in amber vials to minimize photodegradation, as recommended for halogenated organics .
  • Hydrolytic stability : Expose to aqueous buffers (pH 3–9) at 25°C for 48 hours. Use SPE (Oasis HLB cartridges) to recover intact compound and quantify degradation products .

Advanced Research Questions

Q. What experimental designs are suitable for studying the stereochemical impact on biological or catalytic activity?

  • Enantiomer separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC. Compare activities of isolated (3S,3'S) and (3R,3'R) enantiomers in enzyme inhibition assays .
  • Molecular docking : Perform DFT/B3LYP calculations to model interactions between the (3S,3'S)-configured compound and target proteins (e.g., cytochrome P450 enzymes). Validate with crystallography if feasible .

Q. How can researchers address contradictions in environmental fate data for this compound?

  • Comparative biodegradation studies : Use OECD 301F (manometric respirometry) to assess aerobic degradation vs. anaerobic sludge assays (OECD 311). Discrepancies may arise from microbial community differences .
  • Adsorption kinetics : Apply Freundlich isotherms to soil-water systems. Correlate KdK_d values with logPP (octanol-water) to resolve conflicting reports on mobility .

Q. What methodologies are recommended for assessing the compound’s ecotoxicological effects?

  • Microcosm experiments : Expose aquatic ecosystems (algae, daphnia, fish) to graded concentrations (0.1–100 µg/L) under OECD 201–203 guidelines. Measure LC50_{50} and NOEC (no-observed-effect concentration) .
  • Omics profiling : Use RNA-seq to identify gene expression changes in model organisms (e.g., Danio rerio) exposed to sublethal doses. Focus on oxidative stress and xenobiotic metabolism pathways .

Q. How can computational modeling predict the compound’s interaction with biological membranes?

  • Molecular dynamics (MD) simulations : Embed the compound in a DPPC bilayer using GROMACS. Calculate free energy profiles (umbrella sampling) for membrane permeation .
  • QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) and logD7.4D_{7.4} to predict blood-brain barrier penetration .

Methodological Notes

  • Synthesis optimization : If low yields occur during biphenyl coupling, screen Pd catalysts (e.g., Pd(OAc)2_2/SPhos) and adjust reaction time/temperature .
  • Analytical validation : For LC-MS quantification, use isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogs) to correct matrix effects .
  • Environmental sampling : Collect water/sediment samples in silanized glassware to prevent adsorption losses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.